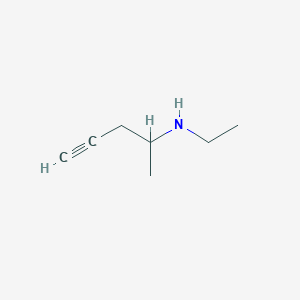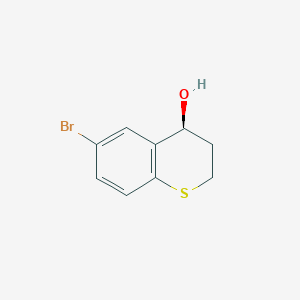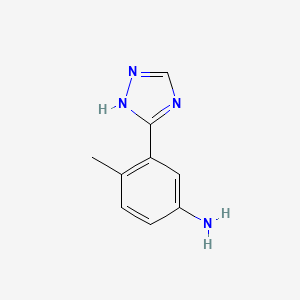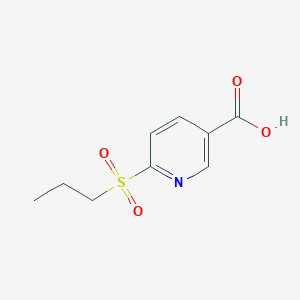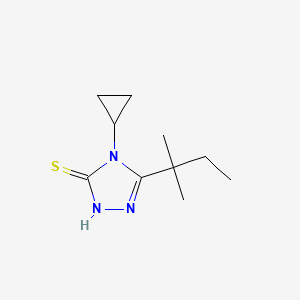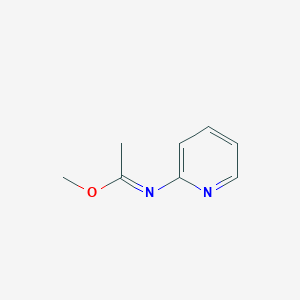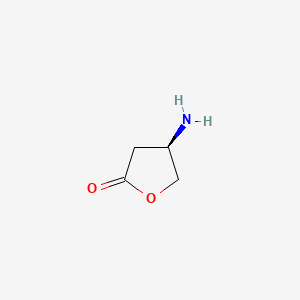
(R)-4-Aminodihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Aminodihydrofuran-2(3H)-one is a chiral compound with a unique structure that includes an amino group and a dihydrofuranone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Aminodihydrofuran-2(3H)-one typically involves the cyclization of amino alcohols or the reduction of corresponding lactams. One common method is the reduction of 4-nitro-2(3H)-furanone using hydrogenation techniques. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of ®-4-Aminodihydrofuran-2(3H)-one may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Aminodihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, dihydrofuran derivatives, and various substituted amino compounds .
Applications De Recherche Scientifique
®-4-Aminodihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of ®-4-Aminodihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobutyrolactone: Similar structure but lacks the chiral center.
2-Aminotetrahydrofuran: Similar ring structure but different functional groups.
Aminocyclopentanol: Similar functional groups but different ring structure .
Uniqueness
®-4-Aminodihydrofuran-2(3H)-one is unique due to its chiral center and the combination of an amino group with a dihydrofuranone ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C4H7NO2 |
|---|---|
Poids moléculaire |
101.10 g/mol |
Nom IUPAC |
(4R)-4-aminooxolan-2-one |
InChI |
InChI=1S/C4H7NO2/c5-3-1-4(6)7-2-3/h3H,1-2,5H2/t3-/m1/s1 |
Clé InChI |
IFDRUMHFSJJIGX-GSVOUGTGSA-N |
SMILES isomérique |
C1[C@H](COC1=O)N |
SMILES canonique |
C1C(COC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



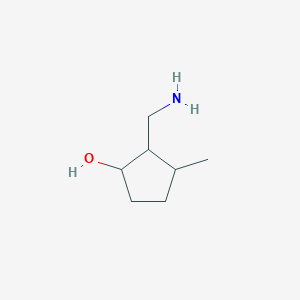
![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)
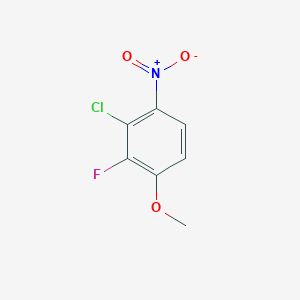
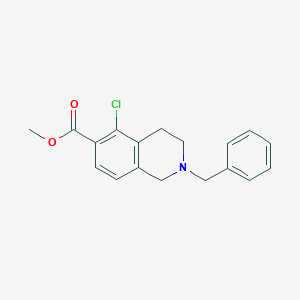
![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)

